molecular formula C16H16N2O4 B605338 alpha-RA-F CAS No. 1260239-23-3

alpha-RA-F

Cat. No.: B605338
CAS No.: 1260239-23-3
M. Wt: 300.31
InChI Key: VIBGZWUSHYPKCT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-RA-F (α-RA-F) is a bioactive compound that modulates collagen synthesis and matrix metalloproteinases (MMPs) expression in human fibroblasts. It enhances collagen production while suppressing MMP activity, a dual mechanism critical for tissue remodeling and repair . Unlike cytotoxic agents, this compound achieves these effects without harming cellular viability, making it a promising candidate for dermatological and regenerative therapies . Its molecular structure and precise biochemical targets remain under investigation, but its functional role in balancing extracellular matrix (ECM) components has been validated in fibroblast cultures .

Properties

CAS No.

1260239-23-3

Molecular Formula

C16H16N2O4

Molecular Weight

300.31

IUPAC Name

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-3,5-dihydroxybenzamide

InChI

InChI=1S/C16H16N2O4/c17-15(21)14(6-10-4-2-1-3-5-10)18-16(22)11-7-12(19)9-13(20)8-11/h1-5,7-9,14,19-20H,6H2,(H2,17,21)(H,18,22)/t14-/m0/s1

InChI Key

VIBGZWUSHYPKCT-AWEZNQCLSA-N

SMILES

OC1=CC(C(N[C@H](C(N)=O)CC2=CC=CC=C2)=O)=CC(O)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha-RA-F;  alpha RA F;  alphaRAF;  α-RA-F;  α RA F;  αRAF; 

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis of this compound and GW-3333

Parameter This compound GW-3333
Primary Targets Collagen synthesis ↑, MMPs ↓ MMPs ↓, TACE ↓
Cytotoxicity None reported Not fully characterized
Therapeutic Applications Wound healing, anti-aging Inflammatory diseases, cancer
Mechanistic Complexity Single-pathway modulation Dual-pathway inhibition
Clinical Stage Preclinical Early-phase trials (discontinued)

Research Findings and Discussion

Efficacy in Fibroblast Models

This compound increases collagen I levels by 40–60% and reduces MMP-1 expression by 50–70% in human fibroblasts, outperforming traditional MMP inhibitors like Ilomastat, which lack collagen-enhancing effects . GW-3333, however, reduces TNF-α release by 80% in macrophage models, highlighting its anti-inflammatory utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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